molecular formula C57H110O6 B1472689 Glyceryl-D5 trioctadecanoate CAS No. 55256-03-6

Glyceryl-D5 trioctadecanoate

Cat. No. B1472689
CAS RN: 55256-03-6
M. Wt: 896.5 g/mol
InChI Key: DCXXMTOCNZCJGO-KIQVGQEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glyceryl-D5 trioctadecanoate, also known as glyceryl-3-dodecanoate, is a fatty acid ester that is widely used in the scientific research community. It is a white, odorless, and tasteless solid that is soluble in most organic solvents. Glyceryl-D5 trioctadecanoate is a key component in many lab experiments, due to its wide range of applications.

Scientific Research Applications

Glyceryl-D5 trioctadecanoate is widely used in the scientific research community. It is a key component in many lab experiments, due to its wide range of applications. It is used as a substrate in enzymatic reactions, as a stabilizing agent for proteins and lipids, and as a solvent for lipid-based compounds. It is also used in the study of membrane proteins and lipids, as well as in the study of drug-membrane interactions.

Mechanism of Action

Glyceryl-D5 trioctadecanoate acts as a substrate for enzymes, allowing for the study of enzyme-catalyzed reactions. It also acts as a stabilizing agent for proteins and lipids, helping to maintain the structure and function of these molecules. Finally, it acts as a solvent for lipid-based compounds, allowing for the study of their properties.
Biochemical and Physiological Effects
Glyceryl-D5 trioctadecanoate has been shown to be non-toxic and non-irritating in laboratory tests. It has also been shown to have no significant effect on the biochemical and physiological pathways of cells.

Advantages and Limitations for Lab Experiments

Glyceryl-D5 trioctadecanoate has several advantages for use in lab experiments. It is a non-toxic and non-irritating compound, making it safe to use in the lab. It is also a relatively inexpensive compound, making it a cost-effective choice for many experiments. However, it is not suitable for use in experiments involving high temperatures, as it can decompose at temperatures above 100°C.

Future Directions

There are several potential future directions for the use of glyceryl-D5 trioctadecanoate in scientific research. It could be used as a substrate in enzymatic reactions to study the structure and function of enzymes. It could also be used to study drug-membrane interactions, as well as the structure and function of membrane proteins and lipids. Additionally, it could be used to study the effects of different solvents on lipid-based compounds. Finally, it could be used to study the effects of different stabilizing agents on proteins and lipids.

Synthesis Methods

Glyceryl-D5 trioctadecanoate is synthesized through the reaction of glycerol and dodecanoic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is typically conducted at temperatures of around 100°C and is completed in a few hours. The product of this reaction is a white, odorless, and tasteless solid that is soluble in most organic solvents.

properties

IUPAC Name

[1,1,2,3,3-pentadeuterio-2,3-di(octadecanoyloxy)propyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i52D2,53D2,54D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXXMTOCNZCJGO-KIQVGQEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H110O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

896.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glyceryl-D5 trioctadecanoate

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